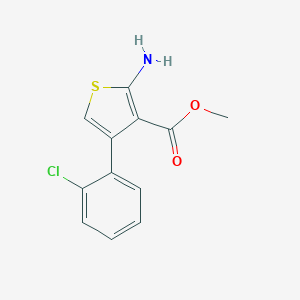
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Vue d'ensemble
Description
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds that have a sulfur atom in a five-membered ring. The compound has a thiophene core with a 2-amino group, a 3-methyl ester group, and a 2-chlorophenyl group at the 4-position. This structure suggests potential biological activity and makes it a candidate for further chemical modifications and evaluations.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, the Gewald reaction has been employed to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which involves the condensation of furfuryl amine and ethyl cyanoacetate followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . Although the exact synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is not detailed, similar synthetic routes could be inferred.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been studied using various spectroscopic techniques. For example, the crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was found to be stabilized by intra- and intermolecular N-H···O hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which are structurally related, can react with alcohols and lose hydrogen chloride to yield thiophene-2,4-diols. These compounds can further undergo O-alkylation and alkaline hydrolysis to give 3,5-dialkoxythiophene-2-carboxylic acids . These reactions demonstrate the versatility of thiophene derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-releasing groups can significantly affect the compound's activity. For example, in a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, the substitution at the 5-position of the thiophene ring was found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . The physical properties such as solubility, melting point, and boiling point are determined by the functional groups present in the molecule and their interactions.
Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
- Methods of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
Scientific Field: Medicinal Chemistry
- Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods of Application : For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Results or Outcomes : These drugs have shown effectiveness in their respective applications, demonstrating the potential of thiophene derivatives in medicinal chemistry .
-
Scientific Field: Synthetic Chemistry
- Application : Methyl 2-aminothiophene-3-carboxylate, a similar compound, may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
- Methods of Application : The compound is first hydrolyzed, and then it reacts with phosgene to form 3-thiaisatoic anhydride .
- Results or Outcomes : The product, 3-thiaisatoic anhydride, could have potential applications in various chemical reactions .
-
Scientific Field: Medicinal Chemistry
- Application : Some thiophene-based analogs have shown significant biological activity .
- Methods of Application : These compounds are synthesized and then tested against various organisms .
- Results or Outcomes : Among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which can be synthesized from thiophene derivatives, have shown anti-inflammatory and analgesic activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results or Outcomes : Compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
-
Scientific Field: Synthetic Chemistry
- Application : Methyl 2-aminothiophene-3-carboxylate, a similar compound, may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .
- Methods of Application : The compound is first hydrolyzed, and then it reacts with phosgene to form 3-thiaisatoic anhydride .
- Results or Outcomes : The product, 3-thiaisatoic anhydride, could have potential applications in various chemical reactions .
-
Scientific Field: Medicinal Chemistry
- Application : Some thiophene-based analogs have shown significant biological activity .
- Methods of Application : These compounds are synthesized and then tested against various organisms .
- Results or Outcomes : Among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .
-
Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which can be synthesized from thiophene derivatives, have shown anti-inflammatory and analgesic activities .
- Methods of Application : These compounds are synthesized and then tested for their biological activities .
- Results or Outcomes : Compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
Propriétés
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQOSDBGOSLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358023 | |
| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
CAS RN |
350997-11-4 | |
| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)

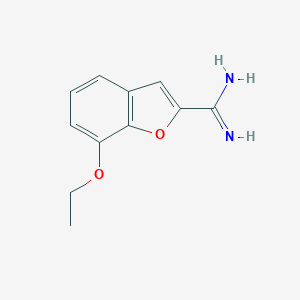

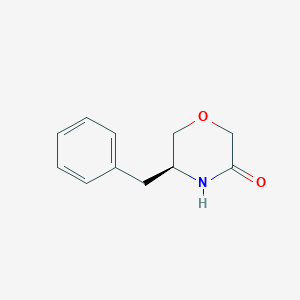

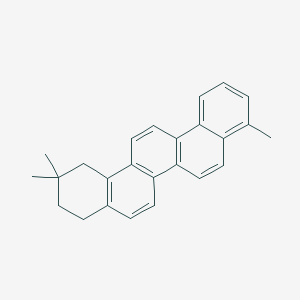
![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
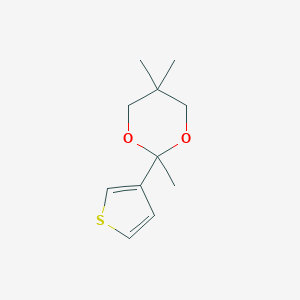
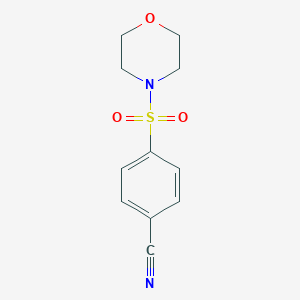
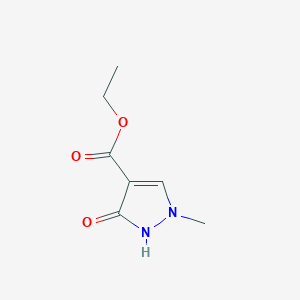
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)